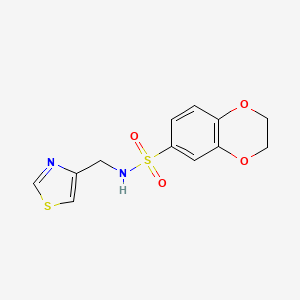
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). MMPs are involved in various physiological processes such as tissue remodeling, angiogenesis, and tumor invasion. CAs are involved in the regulation of pH in various tissues. Inhibition of these enzymes by this compound leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to inhibit the activity of MMPs and CAs, which leads to its anti-inflammatory, anti-tumor, and anti-angiogenic properties. Additionally, it has been found to have antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments include its ability to inhibit the activity of MMPs and CAs, which makes it a useful tool for studying the role of these enzymes in various physiological processes. Additionally, its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the development of new drugs for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One direction is the development of new drugs based on this compound for the treatment of various diseases such as cancer and arthritis. Another direction is the study of its potential use as a diagnostic tool for the detection of MMP and CA activity in various tissues. Additionally, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been achieved using several methods. One such method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanamine in the presence of a base. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 1,3-thiazol-4-ylmethanol in the presence of a base. Both these methods have been found to be effective in producing the desired compound.
Aplicaciones Científicas De Investigación
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, arthritis, and inflammation.
Propiedades
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c15-20(16,14-6-9-7-19-8-13-9)10-1-2-11-12(5-10)18-4-3-17-11/h1-2,5,7-8,14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQMYPPUBJLZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-[1-[2-[(2-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542426.png)
![2,5-difluoro-N-[1-(2-methylpropyl)imidazol-2-yl]benzamide](/img/structure/B7542427.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-[1-(2-methylpropyl)imidazol-2-yl]acetamide](/img/structure/B7542435.png)
![4-[2-(Benzylcarbamoylamino)-2-oxoethyl]morpholine-2-carboxamide](/img/structure/B7542436.png)
![3-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]propanamide](/img/structure/B7542441.png)
![2-hydroxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542445.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-7H-purin-6-amine](/img/structure/B7542451.png)
![4-carbamothioyl-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide](/img/structure/B7542454.png)
![6-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7542459.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![4-Fluoro-3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]benzamide](/img/structure/B7542485.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![2,3,4,5,6-pentamethyl-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7542514.png)